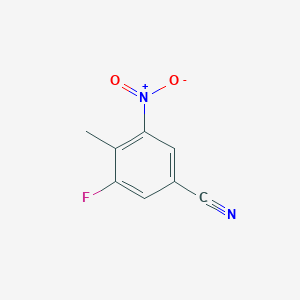

3-Fluoro-4-methyl-5-nitrobenzonitrile

CAS No.: 1146290-07-4

Cat. No.: VC7937626

Molecular Formula: C8H5FN2O2

Molecular Weight: 180.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1146290-07-4 |

|---|---|

| Molecular Formula | C8H5FN2O2 |

| Molecular Weight | 180.14 |

| IUPAC Name | 3-fluoro-4-methyl-5-nitrobenzonitrile |

| Standard InChI | InChI=1S/C8H5FN2O2/c1-5-7(9)2-6(4-10)3-8(5)11(12)13/h2-3H,1H3 |

| Standard InChI Key | PJDMVVSHLAHHEG-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1F)C#N)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(C=C(C=C1F)C#N)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

3-Fluoro-4-methyl-5-nitrobenzonitrile (CAS: 1146290-07-4) is a fluorinated aromatic nitrile derivative with the molecular formula and a molecular weight of 180.14 g/mol . Its IUPAC name reflects the substitution pattern on the benzene ring: a fluorine atom at position 3, a methyl group at position 4, and a nitro group at position 5, with a cyano group completing the structure . The compound’s SMILES notation is \text{N\#CC1=CC([N+]([O-])=O)=C(C)C(F)=C1, highlighting its planar aromatic framework .

Table 1: Key Identifiers of 3-Fluoro-4-methyl-5-nitrobenzonitrile

| Property | Value |

|---|---|

| CAS Number | 1146290-07-4 |

| Molecular Formula | |

| Molecular Weight | 180.14 g/mol |

| IUPAC Name | 3-Fluoro-4-methyl-5-nitrobenzonitrile |

| SMILES | \text{N\#CC1=CC([N+]([O-])=O)=C(C)C(F)=C1 |

| LogP | 2.43 |

| Heavy Atom Count | 13 |

Synthesis and Manufacturing Processes

The synthesis of 3-fluoro-4-methyl-5-nitrobenzonitrile typically involves multi-step reactions, including nitration, fluorination, and cyanation. A patent method for analogous compounds (e.g., 3-fluoro-4-trifluoromethylbenzonitrile) outlines a five-step process: nitration of a fluorinated precursor, reduction to an amine, bromination, diazotization, and final substitution with a cyano group . For this compound, a plausible route involves nitration of 3-fluoro-4-methylbenzonitrile, leveraging the directing effects of the methyl and cyano groups to achieve regioselectivity .

Physicochemical Properties

The compound exhibits moderate lipophilicity (LogP = 2.43) and a polar surface area of 67 Ų, suggesting limited water solubility . Its stability under ambient conditions is attributed to the electron-withdrawing nitro and cyano groups, which reduce susceptibility to oxidative degradation.

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Boiling Point | Not reported |

| LogP | 2.43 |

| Polar Surface Area | 67 Ų |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Applications in Scientific Research

3-Fluoro-4-methyl-5-nitrobenzonitrile serves as a critical intermediate in pharmaceutical and materials science research. For example, it has been utilized in the synthesis of TRPV4 receptor antagonists, where its nitro group is reduced to an amine for subsequent coupling reactions . In materials science, nitrobenzonitrile derivatives are precursors for conjugated polymers with applications in organic electronics .

The compound’s fluorine atom enhances metabolic stability in drug candidates, while the nitro group facilitates further functionalization via reduction or displacement reactions . Recent studies highlight its role in synthesizing penta-substituted cyclohexane metabolites, underscoring its versatility in medicinal chemistry .

| Hazard Category | GHS Code |

|---|---|

| Acute Oral Toxicity | H302 |

| Skin Irritation | H315 |

| Eye Irritation | H319 |

| Inhalation Toxicity | H332 |

| Supplier | Purity (%) | Pack Size | Price ($) |

|---|---|---|---|

| Angene International | 97 | 100 mg | 75 |

| BLD Pharmatech | 97 | 1 g | 282 |

| A2B Chem | 95 | 1 g | 374 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume